An In-depth Technical Guide to PEG 25 Cetostearyl Ether: Chemical Properties and Structure
An In-depth Technical Guide to PEG 25 Cetostearyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to PEG 25 cetostearyl ether. This non-ionic surfactant is a key excipient in a wide array of pharmaceutical and cosmetic formulations, valued for its emulsifying, solubilizing, and stabilizing properties.
Core Chemical Identity and Structure
PEG 25 cetostearyl ether, also known by its INCI name Ceteareth-25, is a polyoxyethylene ether of a blend of cetyl (C16) and stearyl (C18) alcohols. The "25" in its name denotes the average number of repeating ethylene oxide units in the polyethylene glycol (PEG) chain. This structure imparts an amphipathic nature to the molecule, with the fatty alcohol portion being lipophilic and the polyethylene glycol chain being hydrophilic. This dual characteristic is fundamental to its function as a surfactant.
The synthesis of PEG 25 cetostearyl ether is achieved through the ethoxylation of cetostearyl alcohol, a mixture of cetyl and stearyl alcohols, with ethylene oxide.[1][2]
Chemical Structure
The generalized structure of PEG 25 cetostearyl ether can be represented as follows, where 'R' is a mixture of cetyl (CH₃(CH₂)₁₅) and stearyl (CH₃(CH₂)₁₇) alkyl chains, and 'n' has an average value of 25.
Physicochemical Properties
PEG 25 cetostearyl ether is typically a white, waxy solid at room temperature.[1][2][3][4] Its properties can be fine-tuned by the length of both the fatty alcohol and the polyethylene glycol chains. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Ceteareth-25, Macrogol Cetostearyl Ether 25, Polyoxyethylene (25) Cetyl/Stearyl Ether | [5] |
| CAS Number | 68439-49-6 | [3][5] |
| Molecular Formula (representative) | C₁₈H₃₇(OCH₂CH₂)₂₅OH | [3] |
| Average Molar Mass | ~1360 g/mol | [3][4] |
| Appearance | White, waxy solid (pellets or flakes) | [1][2][3][4] |
| Odor | Faint, characteristic | [4] |
| Melting Point | 40-46 °C | [1][2][6] |
| Solidification Point | ~40 °C | [3] |
| Density | ~1.020 g/mL at 60 °C | [3][4] |
| HLB (Hydrophile-Lipophile Balance) | ~16 | [4] |
| Solubility | Soluble in water and alcohol | [1][2][6] |
| pH (1% aqueous solution) | 5.5 - 7.5 | [6] |
| Hydroxyl Value | 36 - 45 mg KOH/g | [4] |
| Acid Value | max. 1 mg KOH/g | [4] |
Mechanism of Action as a Surfactant
As a non-ionic surfactant, PEG 25 cetostearyl ether reduces the surface tension at the interface between immiscible phases, such as oil and water.[4] This property allows it to act as an effective emulsifier, stabilizing oil-in-water (O/W) emulsions.[1][2][4] In pharmaceutical and cosmetic formulations, this is crucial for achieving homogenous and stable creams, lotions, and other preparations. Furthermore, its ability to form micelles in aqueous solutions enables it to function as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and other lipophilic components.[2][4] It also contributes to the overall sensory properties of a formulation, often imparting a conditioning and emollient feel.
Experimental Protocols for Characterization
The characterization of PEG 25 cetostearyl ether involves a range of analytical techniques to determine its identity, purity, and physicochemical properties. Below are detailed methodologies for key experiments.
Synthesis Workflow
The industrial synthesis of PEG 25 cetostearyl ether follows a general workflow of ethoxylation.
Gas Chromatography (GC) for Purity and Ethylene Oxide Distribution
Gas chromatography is employed to determine the distribution of fatty alcohol chain lengths and the average degree of ethoxylation. Due to the high boiling point of PEG 25 cetostearyl ether, derivatization is often necessary to increase volatility.
Methodology:
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Sample Preparation (Derivatization):
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Accurately weigh approximately 50 mg of the PEG 25 cetostearyl ether sample into a reaction vial.
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Add 1 mL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the terminal hydroxyl groups.
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Cool the sample to room temperature before injection.
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-
GC-MS System and Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300°C.
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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Column: A high-temperature, non-polar capillary column, such as a DB-5ht (30 m x 0.25 mm i.d., 0.1 µm film thickness).
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes.
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Ramp 1: 10°C/min to 380°C.
-
Hold at 380°C for 10 minutes.
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-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Scan Range: m/z 50-1500.
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-
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Data Analysis:
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Identify the peaks corresponding to the trimethylsilyl (TMS)-derivatized cetyl and stearyl alcohol ethoxylates based on their mass spectra.
-
Determine the distribution of ethylene oxide units for both the cetyl and stearyl series by integrating the peak areas of the respective oligomers.
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Calculate the average degree of ethoxylation and the ratio of cetyl to stearyl chains.
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Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligomer Distribution
LC-MS is a powerful technique for characterizing the oligomer distribution of ethoxylated surfactants without the need for derivatization.
Methodology:
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Sample Preparation:
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Prepare a stock solution of PEG 25 cetostearyl ether at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution to approximately 10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System and Conditions:
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Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
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Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column suitable for polymer analysis (e.g., 100 x 2.1 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 200-2000.
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-
-
Data Analysis:
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Extract ion chromatograms for the expected [M+Na]⁺ or [M+NH₄]⁺ adducts of the cetyl and stearyl ethoxylate oligomers.
-
Construct a distribution plot of the relative abundance of each oligomer to visualize the ethylene oxide distribution.
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Calculate the weight-average and number-average molecular weights from the distribution data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR spectroscopy is an invaluable tool for confirming the structure of PEG 25 cetostearyl ether and determining the average number of ethylene oxide units.
Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the PEG 25 cetostearyl ether sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Solvent: CDCl₃.
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Number of Scans: 16-64, depending on concentration.
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Relaxation Delay: 5 seconds to ensure quantitative integration.
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-
Data Analysis:
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Peak Assignments:
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~0.88 ppm: Triplet corresponding to the terminal methyl protons (-CH₃) of the cetyl and stearyl chains.
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~1.25 ppm: Broad singlet from the methylene protons (-(CH₂)n-) of the fatty alcohol backbone.
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~3.64 ppm: Large, broad singlet from the repeating methylene protons (-OCH₂CH₂O-) of the polyethylene glycol chain.
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A distinct triplet for the methylene protons adjacent to the ether linkage (-CH₂-O-) may also be resolved.
-
-
Calculation of Average Ethylene Oxide Units (n):
-
Integrate the terminal methyl proton signal (~0.88 ppm) and normalize its value to 3 protons.
-
Integrate the repeating ethylene glycol proton signal (~3.64 ppm).
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The average number of ethylene oxide units (n) can be calculated using the formula:
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n = (Integral of PEG protons) / 4
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-
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Concluding Remarks
PEG 25 cetostearyl ether is a well-characterized and widely utilized non-ionic surfactant. Its efficacy as an emulsifier and solubilizer is a direct result of its amphipathic chemical structure. The analytical methodologies outlined in this guide provide a robust framework for the quality control and characterization of this important pharmaceutical excipient, ensuring its consistent performance in drug development and formulation. The provided data and protocols are intended to support researchers and scientists in their work with this versatile compound.
